Iridate(3-), hexachloro-, hydrogen
Description
Nomenclature and Definitional Framework of Hexachloroiridate(III) Species
The central feature of this and similar complexes is the [IrCl₆]³⁻ anion. In this complex, the iridium atom is in the +3 oxidation state and is surrounded by six chloride ions in an octahedral geometry. evitachem.com This specific arrangement is a common coordination geometry for transition metal complexes. researchgate.net
Table 1: Key Properties of the Hexachloroiridate(III) Anion
| Property | Value |
| Chemical Formula | [IrCl₆]³⁻ |
| Central Atom | Iridium (Ir) |
| Oxidation State of Iridium | +3 |
| Ligands | 6 x Chloride (Cl⁻) |
| Coordination Number | 6 |
| Geometry | Octahedral |
| This table summarizes the fundamental characteristics of the hexachloroiridate(III) complex anion. |
Historical Evolution of Research on Iridium Coordination Chemistry
The study of coordination chemistry, as a distinct field, began to emerge in the 19th century. mdpi.com The discovery and characterization of various metal complexes, including those of iridium, played a pivotal role in shaping our understanding of chemical bonding and structure. While early coordination chemistry focused heavily on cobalt complexes, the principles were extended to other metals like rhodium and iridium. mdpi.com
The development of a systematic nomenclature was crucial for the advancement of the field, allowing chemists to describe and differentiate the growing number of new compounds. mdpi.com Research into iridium compounds, such as iridium(III) chloride, has a long history, with numerous publications dedicated to understanding their properties and reactions. scispace.com A notable study in 1962 focused on the thermodynamics and kinetics of hexachloro and aquopentachloro complexes of iridium(III) in aqueous solutions, providing valuable insights into their behavior. acs.orgscispace.com
Contemporary Significance of Iridium(III) Hexachloro Complexes in Inorganic Chemistry Research
Iridium(III) hexachloro complexes, including H₃[IrCl₆], continue to be of significant interest in modern inorganic chemistry research. These complexes serve as important precursors for the synthesis of a wide array of other iridium compounds and materials. ontosight.ai
The stability and reactivity of iridium(III) complexes make them valuable in various applications. ontosight.ai They are particularly noted for their catalytic activity in a range of organic and inorganic reactions. scispace.commgesjournals.com Research has shown that iridium(III) chloride can act as an efficient catalyst in oxidation reactions. scispace.com
Furthermore, the unique electronic and photophysical properties of iridium(III) complexes have led to their extensive investigation for applications in materials science, such as in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties by modifying the ligands attached to the iridium center is a key area of current research. nih.govresearchgate.netmdpi.com The study of these complexes also contributes to the fundamental understanding of metal-ligand interactions and reaction mechanisms in coordination chemistry. acs.org
Table 2: Structural Data for Selected Hexachloroiridate(III) Complexes
| Compound | Crystal System | Mean Ir-Cl Bond Length (pm) | Reference |
| K₃[IrCl₆] | Triclinic (P1) | 236.8 | researchgate.netpublish.csiro.au |
| K₃[IrCl₆]·H₂O | Monoclinic (C1) | 236.8 | researchgate.netpublish.csiro.au |
| (NH₄)₃[IrCl₆]·H₂O | Monoclinic (Cs(m)) | 236.7 | researchgate.netpublish.csiro.au |
| This table presents crystallographic data for several potassium and ammonium (B1175870) salts of the hexachloroiridate(III) anion, illustrating the consistency of the Ir-Cl bond length. |
Structure
2D Structure
Properties
Molecular Formula |
Cl6H3Ir |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
hexachloroiridium(3-);hydron |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+3/p-3 |
InChI Key |
BFRMIVGBOLXIGM-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexachloroiridate Iii Species
Preparation of Hexachloroiridate(III) Salts
Hexachloroiridate(III) salts, such as sodium (Na₃IrCl₆), potassium (K₃IrCl₆), and ammonium (B1175870) ((NH₄)₃IrCl₆), are crucial crystalline solids that often serve as stable precursors for generating hexachloroiridic(III) acid and other iridium compounds. samaterials.comlookchem.comcymitquimica.com Their synthesis is a critical first step in many iridium-based chemical processes.
A prevalent and well-established method for preparing hexachloroiridate(III) is the chemical reduction of the more common hexachloroiridate(IV) ([IrCl₆]²⁻) ion in an acidic aqueous solution. The hexachloroiridate(IV) ion is a one-equivalent oxidant that is readily reduced to the corresponding iridium(III) complex. This transformation can be achieved using a variety of reducing agents.
Common reducing agents and their reaction characteristics are detailed below:
Sulfur(IV) Compounds : Reagents like sulfur dioxide (SO₂) or bisulfite (HSO₃⁻) can effectively reduce Ir(IV) to Ir(III) in acidic conditions. The kinetics of this reaction have been studied, providing insight into the electron transfer mechanisms. acs.orgacs.org
Oxalates : Oxalate ions are used as a reducing agent for the synthesis of sodium hexachloroiridate(III) from its Ir(IV) counterpart. wikipedia.org
Hydrogen Sulfide (H₂S) : This is another effective reducing agent for preparing sodium hexachloroiridate(III). wikipedia.org
Ascorbic Acid (Vitamin C) : Kinetic studies have analyzed the reduction of [IrCl₆]²⁻ by L-ascorbic acid, demonstrating a well-defined 1:2 stoichiometry (one mole of ascorbic acid reduces two moles of Ir(IV)). researchgate.netresearchgate.net
Iron(II) Salts : Ferrous ions (Fe²⁺) can be used to reduce hexachloroiridate(IV) to hexachloroiridate(III). wikipedia.org
The general reaction for the reduction can be represented as: 2[IrCl₆]²⁻ + Reductant → 2[IrCl₆]³⁻ + Oxidized Product
The choice of reducing agent and the control of the acidic medium are crucial for preventing over-reduction or the formation of unwanted byproducts.
An alternative to reduction pathways is the direct synthesis from an iridium(III) source, most commonly iridium(III) chloride (IrCl₃). Hydrated iridium(III) chloride (IrCl₃·xH₂O) is a common starting material for iridium chemistry. wikipedia.org In the presence of an excess of chloride ions from sources like alkali metal chlorides (e.g., NaCl, KCl), it readily forms the stable octahedral hexachloroiridate(III) complex, [IrCl₆]³⁻. wikipedia.org
The synthesis can be summarized by the following reaction: IrCl₃ + 3Cl⁻ → [IrCl₆]³⁻
For instance, potassium hexachloroiridate(III) can be synthesized through the direct combination of iridium(III) chloride and potassium chloride under controlled conditions. Similarly, reacting IrCl₃·aq with specific ligands in the presence of a chloride source can yield hexachloroiridate(III) salts. scispace.com A more fundamental approach involves heating iridium metal with sodium chloride and chlorine gas to directly produce sodium hexachloroiridate(III). wikipedia.org
Achieving high purity and yield is paramount in the synthesis of hexachloroiridate(III) salts. This requires careful optimization of several reaction parameters. Direct metathesis methods are known to produce salts with purities exceeding 95%.
Key parameters for optimization include:
Temperature : Temperature control is essential to manage reaction kinetics and prevent decomposition or side reactions. For example, in a process to recover iridium, increasing the temperature was found to enhance the reaction rate up to an optimal point. rsc.org
Concentration of Reactants : The molar ratios of the iridium precursor, chloride source, and any reducing or oxidizing agents must be precisely controlled. Studies have optimized leaching efficiency by varying chloride and hydrogen peroxide concentrations. rsc.org
pH/Acidity : The hydrogen ion concentration significantly influences the redox potential of the system and the stability of the iridium complexes. The rate of reduction of Ir(IV) can either increase or decrease with acidity depending on the specific reducing agent used. researchgate.net
Reaction Time : Sufficient time must be allowed for the reaction to reach completion, which can be monitored using techniques like UV-Vis spectroscopy.
A study focused on optimizing the extraction of iridium from iridium oxide for subsequent precipitation as ammonium hexachloroiridate ((NH₄)₂IrCl₆) utilized a Box-Behnken experimental design. This statistical approach allowed for the systematic variation of temperature, chloride concentration, and hydrogen peroxide concentration to find the conditions for optimal extraction efficiency, ultimately leading to a precipitated salt of 94.6% purity. rsc.org
Table 1: Optimized Conditions for Iridium Leaching for Subsequent Precipitation
| Parameter | Range Studied | Optimal Value (Predicted) | Confirmed Experimental Conditions | Resulting Purity of (NH₄)₂IrCl₆ | Source |
| Temperature | 70–200 °C | 139 °C | 139 °C | 94.6% | rsc.org |
| Chloride Conc. | 0–4 M | 1.6 M | 1.6 M | 94.6% | rsc.org |
| H₂O₂ Conc. | 0–3% v/v | 3% v/v | 3% v/v | 94.6% | rsc.org |
Derivation of the Hexachloroiridic(III) Acid from Precursors and Salts
Hexachloroiridic(III) acid (H₃IrCl₆) is the protonated form of the hexachloroiridate(III) anion. It is typically derived from its corresponding salts in a straightforward acid-base or metathesis reaction. A common method involves treating a hexachloroiridate(III) salt, such as sodium hexachloroiridate(III), with a strong acid like hydrochloric acid (HCl). wikipedia.org
The reaction proceeds as follows: Na₃IrCl₆ + 3HCl → H₃IrCl₆ + 3NaCl
The resulting sodium chloride can be removed through purification techniques. Another approach involves passing a solution of a soluble hexachloroiridate(III) salt through a cation-exchange resin in its H⁺ form, which effectively replaces the metal cations (e.g., Na⁺, K⁺) with protons. acs.org
Strategies for Precursor Synthesis and Reactivity
The availability and reactivity of suitable precursors are foundational to the synthesis of hexachloroiridate(III) species.
Primary Precursors : The most fundamental precursor is iridium metal itself. Anhydrous iridium(III) chloride (IrCl₃) can be prepared by reacting iridium sponge with chlorine gas at elevated temperatures (e.g., 650 °C). The more commonly used hydrated form, IrCl₃·xH₂O, is typically obtained by dissolving hydrated iridium(III) oxide in hydrochloric acid. wikipedia.org
Reactivity of Precursors : Hexachloroiridate(III) salts are valued as versatile starting materials for creating a wide array of other iridium compounds. lookchem.comcymitquimica.com They are used in the synthesis of catalysts for organic transformations like hydrogenation and oxidation, as well as in the fabrication of iridium-based materials such as electrocatalysts. samaterials.com For example, sodium hexachloroiridate(III) reacts with ammonia (B1221849) water in a sealed tube at high temperatures to form the hexammineiridium(III) complex, [Ir(NH₃)₆]Cl₃. wikipedia.org Similarly, it can be used to synthesize various organometallic iridium complexes. researchgate.net
Table 2: Common Hexachloroiridate(III) Precursors and Their Applications
| Precursor Compound | Formula | Common Applications | Source |
| Ammonium Hexachloroiridate(III) Monohydrate | (NH₄)₃IrCl₆·H₂O | Precursor for iridium-based catalysts (hydrogenation, oxidation), synthesis of other iridium compounds, fabrication of electrocatalysts. | samaterials.com |
| Potassium Hexachloroiridate(III) | K₃IrCl₆ | Precursor for other iridium compounds, catalyst in organic synthesis, fabrication of iridium oxide electrodes. | lookchem.com |
| Sodium Hexachloroiridate(III) Hydrate (B1144303) | Na₃IrCl₆·xH₂O | Precursor for complex synthesis, starting material for hexachloroiridic(III) acid, catalysis. | cymitquimica.comwikipedia.org |
| Iridium(III) Chloride Hydrate | IrCl₃·xH₂O | Starting material for Vaska's complex and other organometallic iridium complexes, direct synthesis of hexachloroiridate(III). | wikipedia.org |
Purity Assessment and Quality Control in Synthesis
Rigorous purity assessment is essential to ensure the synthesized hexachloroiridate(III) is suitable for its intended high-technology applications. A combination of spectroscopic and analytical techniques is employed for quality control.
Spectroscopic Methods : UV-Vis spectroscopy is a key technique for verifying the oxidation state of iridium. The [IrCl₆]³⁻ ion exhibits characteristic absorption peaks, typically around 355 nm and 415 nm. The presence of mixed oxidation states, particularly contamination with Ir(IV), can be identified by additional absorption peaks at approximately 304, 418, and 488 nm, necessitating further purification or redox adjustments.
Purification Processes : When impurities like sodium chloride are present, as is common in commercial hexachloroiridic acid, specific purification processes are employed. One such method involves dissolving the impure acid, precipitating a complex iridium hydroxide (B78521), washing the precipitate thoroughly to remove the soluble chloride salt, and then re-dissolving the purified hydroxide in hydrochloric acid. google.com
Table 3: Example Certificate of Analysis Data for Sodium Hexachloroiridate(III) Hydrate
| Analyte | Specification | Result | Method | Source |
| Iridium (Ir) Content | 31.5% min | 31.91% | Gravimetric/ICP | thermofisher.in |
| Purity | 99.99% | - | Trace Metal Analysis | thermofisher.in |
| Platinum (Pt) | < 20 ppm | 10 ppm | ICP | thermofisher.in |
| Palladium (Pd) | < 20 ppm | 11 ppm | ICP | thermofisher.in |
| Rhodium (Rh) | < 20 ppm | 8 ppm | ICP | thermofisher.in |
| Iron (Fe) | < 20 ppm | 11 ppm | ICP | thermofisher.in |
| Silicon (Si) | < 20 ppm | 14 ppm | ICP | thermofisher.in |
| Total Metallic Impurities | < 100 ppm | < 100 ppm | ICP | thermofisher.in |
Theoretical and Computational Investigations of Iridium Iii Hexachloro Systems
Electronic Structure Theory and Quantum Chemical Calculations
The electronic structure of hexachloroiridate(III) is fundamentally governed by the principles of quantum mechanics. Computational chemists employ a range of theoretical models to approximate solutions to the Schrödinger equation for this multi-electron system, providing valuable information about its bonding and properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes like hexachloroiridate(III) due to its balance of accuracy and computational cost. wikipedia.orgrsc.org DFT methods are used to investigate the electronic structure, predict geometries, and understand reaction mechanisms. wikipedia.orgmdpi.com
The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (XC) functional. For iridium complexes, various functionals have been assessed to determine their performance. The M06-L functional, a meta-GGA functional, has been noted for its broad applicability and good performance for organometallic and inorganic systems. acs.orguq.edu.au Studies have shown that local functionals like M06-L can be particularly useful for systems with significant multiconfigurational character, which is often the case for transition metal complexes. uq.edu.au However, for some properties, such as excitation energies, local functionals like M06-L may underestimate the values compared to hybrid functionals. researchgate.net The choice of functional is critical; for instance, in one study, PBE-D type functionals were found to be superior for reaction energies in iridium-mediated chemistry. acs.org
A benchmark study on an Ir-OH complex highlighted the performance of various functionals in predicting the maximum absorption wavelength. The results, summarized in the table below, demonstrate the wide range of predictions depending on the functional used.
| Functional | λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| B97D | 599.3 | 0.011 |
| PBE | 608.4 | 0.012 |
| B3LYP | 462.3 | 0.023 |
| B3PW91 | 461.0 | 0.023 |
| PBE0 | 433.0 | 0.030 |
| M06L | 554.6 | 0.013 |
| M06 | 450.8 | - |
| CAM-B3LYP | 351.7 | 0.161 |
Data sourced from a benchmark study on an Ir-OH complex. rsc.org
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. unesp.brwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, governing the molecule's ability to donate and accept electrons, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net In iridium(III) complexes, the HOMO to LUMO transition often dominates the lowest energy excited state. researchgate.net For hexachloroiridate(III), analysis of its frontier orbitals would reveal the regions most susceptible to nucleophilic or electrophilic attack, providing insights into its reaction mechanisms.
Inclusion of Relativistic Effects and Spin-Orbit Coupling
For heavy elements like iridium, relativistic effects are significant and cannot be ignored in accurate theoretical calculations. osti.gov These effects arise from the high velocity of the core electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. osti.gov Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital angular momentum, is particularly important for iridium and can have a profound impact on the electronic structure and properties of its complexes. arxiv.orgaps.org The inclusion of SOC is crucial for understanding phenomena like phosphorescence in iridium compounds. Theoretical methods that incorporate these effects, such as four-component relativistic DFT or methods that add SOC as a perturbation, are necessary for a correct description of hexachloroiridate(III). aps.orgvu.nl The inclusion of scalar relativistic effects and spin-orbit coupling can alter the ordering and splitting of energy levels, which is critical for interpreting spectroscopic data. arxiv.org
Advanced Ab Initio Methods (e.g., CASSCF, NEVPT2) for Electronic Description
While DFT is a powerful tool, for systems with strong electron correlation or multi-reference character, more advanced ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good starting point for describing such systems by including all important electronic configurations. researchgate.net However, CASSCF often needs to be corrected for dynamic electron correlation. N-Electron Valence state Perturbation Theory (NEVPT2) is one such method that can be applied on top of a CASSCF wavefunction to account for dynamic correlation. arxiv.org These methods are computationally more demanding but can provide a more accurate description of the electronic states, especially for excited states and complex bonding situations that may be present in hexachloroiridate(III). researchgate.netresearchgate.net For instance, ab initio CASSCF/NEVPT2 calculations have been used to reveal strong multi-reference character in the ground state of other transition metal complexes. researchgate.net
Computational Modeling of Solvation Phenomena
The behavior of ions in solution is significantly influenced by their interaction with solvent molecules. Computational modeling of solvation phenomena for hexachloroiridate(III) is essential for understanding its properties and reactivity in different solvent environments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the effect of the solvent by treating it as a continuous dielectric medium. researchgate.net More explicit models, which include a number of solvent molecules treated quantum mechanically, can provide a more detailed picture of the solute-solvent interactions, such as hydrogen bonding. These models are crucial for accurately predicting properties like absorption spectra and reaction kinetics in solution. rsc.org
Computational Approaches to Spectroscopic Interpretationacs.orgresearchgate.net
Computational methods are indispensable for the interpretation of experimental spectra of complex ions like hexachloroiridate(III). bohrium.comcanterbury.ac.nz Techniques such as Density Functional Theory (DFT) are widely used to predict molecular structures, vibrational frequencies, and electronic properties, which can then be correlated with data from various spectroscopic techniques. acs.org
For instance, in vibrational spectroscopy (Infrared and Raman), the complexity of observed spectra for crystalline hexachloroiridate(III) salts can be explained through factor group analyses, a theoretical approach that considers the symmetry of the crystal lattice. canterbury.ac.nz Such analyses help to account for features like peak splitting, which arises from distortions of the [IrCl₆]³⁻ anion from ideal octahedral symmetry due to crystal packing effects. canterbury.ac.nz
In the realm of electronic spectroscopy, computational approaches are crucial for understanding the excited-state dynamics of iridium(III) complexes. bohrium.com Time-resolved techniques, such as femtosecond extreme ultraviolet (XUV) spectroscopy, when combined with theoretical calculations, can probe the electronic structure of both ground and excited states. bohrium.com Studies on sodium hexachloroiridate(III) have utilized these combined methods to investigate the influence of the ligand field on the electronic structure and to track ultrafast dynamics following photoexcitation. bohrium.com These computational models allow for the assignment of specific electronic transitions observed in the spectra, providing a detailed picture of processes like metal-to-ligand charge transfer (MLCT). bohrium.com
The reliability of these computational approaches is well-established, with DFT methods like B3LYP showing excellent agreement with experimental data for predicting cluster structures and vibrational frequencies. acs.org This synergy between advanced spectroscopic measurements and high-level computational analysis provides a deeper understanding of the fundamental electronic and structural properties of hexachloroiridate(III) systems. bohrium.comresearchgate.net
Mechanistic Investigations of Reactivity and Redox Chemistry of Hexachloroiridate Iii
Electron Transfer Mechanisms Involving [IrCl₆]³⁻/[IrCl₆]²⁻ Couple
The redox interconversion between [IrCl₆]³⁻ and [IrCl₆]²⁻ is a classic example studied in inorganic reaction mechanisms. The process is characterized by a simple, one-electron exchange, but the pathway through which this occurs can vary depending on the reaction partner and conditions. Both outer-sphere and, under certain circumstances, inner-sphere mechanisms have been considered and observed. rsc.orgrsc.org
The [IrCl₆]³⁻/[IrCl₆]²⁻ couple is widely recognized as a prototypical outer-sphere electron transfer (OSET) system. acs.orgrsc.org In an OSET mechanism, the electron transfers from the reductant ([IrCl₆]³⁻) to the oxidant without any chemical bond being made or broken between them. The coordination spheres of both reactants remain intact throughout the process. york.ac.uk The electron tunnels from one complex to the other when they are in close proximity. nih.gov
This pathway is favored for the [IrCl₆]³⁻/[IrCl₆]²⁻ couple because both the Ir(III) and Ir(IV) complexes are substitutionally inert, meaning they exchange their chloride ligands very slowly. The reaction between aqueous iron(IV) ions and [IrCl₆]³⁻, for instance, appears to take place by outer-sphere electron transfer. acs.orgosti.gov Similarly, the self-exchange reaction between [IrCl₆]³⁻ and [IrCl₆]²⁻ proceeds via an outer-sphere mechanism. The efficiency of this pathway is governed by factors described by Marcus theory, including the reorganization energy (the energy required to change the bond lengths and solvent orientation from the reactant to the product geometry) and the standard free energy change of the reaction. rsc.orgbhu.ac.in For the [IrCl₆]³⁻/[IrCl₆]²⁻ couple, the structural changes between the two oxidation states are minimal, leading to a low reorganization energy and a fast self-exchange rate.
While less common for hexachloroiridate, inner-sphere electron transfer (ISET) mechanisms are a possibility, particularly when reacting with a substitutionally labile partner. In an ISET process, a bridging ligand is shared between the oxidant and the reductant in the transition state, forming a direct chemical pathway for the electron to travel. york.ac.ukbhu.ac.in
For hexachloroiridate, this would involve one of the chloride ligands from the iridium complex acting as the bridge. For example, in the oxidation of [IrCl₆]³⁻ by an aqueous iron(IV) complex, an inner-sphere mechanism could theoretically occur via a Cl-bridged transition state. acs.org However, analysis often points toward an OSET mechanism being dominant for this couple. acs.org
Evidence for a contribution from an inner-sphere pathway has been reported in specific reactions. The oxidation of [Co(edta)]²⁻ by [IrCl₆]²⁻ proceeds through both outer-sphere and inner-sphere routes, with the latter leading to a binuclear complex adduct. rsc.orgnih.gov Furthermore, pulse radiolysis studies of the oxidation of hexachloroiridate(III) by the hydroxyl radical (OH•) suggest that the reaction involves both inner- and outer-sphere electron transfer pathways. rsc.org The inner-sphere pathway becomes more relevant when one of the reactants can readily lose a ligand to accommodate the formation of a bridge.
The kinetics of electron transfer reactions involving the [IrCl₆]³⁻/[IrCl₆]²⁻ couple have been extensively studied. The self-exchange rate constant for the couple is high, reflecting the small structural reorganization required. Thermodynamic parameters, such as the reduction potential, are crucial for determining the driving force of a given redox reaction. rsc.org
Several factors can influence the kinetics and thermodynamics. The presence of a supporting electrolyte, for example, can increase the heterogeneous electron-transfer rate constant for the oxidation of [IrCl₆]³⁻ by an order of magnitude. researchgate.netnih.gov It also shifts the half-wave potential (E₁/₂) to more positive values due to differences in ion pairing strengths between [IrCl₆]³⁻ and [IrCl₆]²⁻ with the electrolyte cation. researchgate.netnih.gov
The following table summarizes key kinetic and thermodynamic data for several reactions involving the hexachloroiridate couple.
| Reaction | Partner | Rate Constant (k) | Conditions | E¹/₂ or E⁰ (V vs. NHE) | Source(s) |
| Self-Exchange | [IrCl₆]²⁻ | 2.3 x 10⁵ M⁻¹s⁻¹ | - | 0.89 | rsc.org |
| Oxidation | Fe(IV)aqO²⁺ | 1.6 x 10⁶ M⁻¹s⁻¹ | 0.10 M HClO₄, 25°C | - | acs.org |
| Oxidation | OH• | 1.3 x 10¹⁰ M⁻¹s⁻¹ | pH 3.0–4.5 | - | rsc.org |
| Oxidation | -SCH₂CO₂⁻ | 3.52 x 10⁶ M⁻¹s⁻¹ | µ = 0.1 M | - | researchgate.net |
| Electrochemical Oxidation | Pt Electrode | Varies with electrolyte | 1-5 mM IrCl₆³⁻ | Shifts with electrolyte | researchgate.netnih.gov |
Oxidation and Reduction Potentials and Pathways
The iridium center in hexachloroiridate(III) can be readily oxidized to higher oxidation states, most commonly Ir(IV), or reduced to lower states, including metallic iridium (Ir⁰). The specific pathway and resulting product depend on the nature and strength of the oxidizing or reducing agent and the reaction conditions.
The oxidation of [IrCl₆]³⁻ to [IrCl₆]²⁻ is a fundamental transformation in iridium chemistry. This can be achieved using a variety of chemical oxidizing agents or via electrochemical methods.
Chemical Oxidation: Strong oxidizing agents can effectively convert Ir(III) to Ir(IV). Common reagents include chlorine gas (Cl₂) and potassium permanganate (B83412) (KMnO₄). A solution of ammonium (B1175870) chloroiridite(III) can be oxidized with hydrochloric acid and hydrogen peroxide to precipitate ammonium hexachloroiridate(IV), a key step in iridium refining. google.com The oxidation of methanesulfinate (B1228633) by [IrCl₆]²⁻ involves a reversible outer-sphere electron transfer as the initial step. acs.org
Electrochemical Oxidation: The oxidation of [IrCl₆]³⁻ is also readily achieved electrochemically. researchgate.netnih.gov Cyclic voltammetry studies show a well-defined oxidation wave corresponding to the Ir(III)/Ir(IV) couple. researchgate.net The potential at which this oxidation occurs is influenced by factors such as the electrode material and the composition of the electrolyte solution. researchgate.netnih.gov
The oxidation is generally a clean, one-electron process, yielding the stable [IrCl₆]²⁻ complex. The distinct color change from the green-brown of Ir(III) to the reddish-brown of Ir(IV) allows for easy spectrophotometric monitoring of the reaction.
Hexachloroiridate(III) can be reduced to either a lower oxidation state or, more commonly, to elemental iridium (Ir⁰).
Reduction to Metallic Iridium: Strong reducing agents can reduce [IrCl₆]³⁻ directly to iridium metal. Reagents such as hydrogen gas (H₂) or sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. In catalytic applications, the reduction of the iridium complex to metallic iridium can sometimes occur as an unwanted side reaction. publish.csiro.au The reduction of Ir(III) species to metallic iridium can also be promoted under alkaline conditions with microwave heating. mpg.de Cementation, a process where a more electropositive metal is used to precipitate a more noble metal from solution, can also be employed. For example, zinc and iron powders can be used to extract iridium metal from chloride solutions, with the efficiency depending on acidity and temperature. rudmet.net
Reduction to Lower Oxidation States: While reduction to Ir(0) is common, the formation of lower oxidation state complexes like Ir(II) is also possible with certain reducing agents. However, these lower oxidation states are often less stable and may be intermediates on the pathway to metallic iridium. The reduction of Ir(IV) to Ir(III) is a very facile process in chloride solutions. rudmet.net For instance, graphene nanoplatelets have been shown to reduce Ir(IV) to the solvated [IrCl₆]³⁻ complex. researchgate.net
The choice of reducing agent and reaction conditions allows for controlled synthesis of either iridium metal nanoparticles or the isolation of the Ir(III) complex from a higher oxidation state precursor.
Ligand Substitution Reactions and Kinetics
Ligand substitution in octahedral complexes like hexachloroiridate(III) is a cornerstone of its chemistry. researchgate.net These reactions involve the replacement of one or more of the chloride ligands by other species, known as entering ligands. The kinetics of these processes are typically slow due to the d⁶ electronic configuration of the Iridium(III) center, which results in a high ligand field stabilization energy. scispace.com The reactions are often monitored using spectrophotometric techniques over extended periods. rsc.org
The general mechanism for the substitution of a chloride ligand (Cl⁻) by an entering ligand (Y) can be represented as:
[IrCl₆]³⁻ + Y → [IrCl₅Y]²⁻ + Cl⁻
The rate of these reactions is influenced by factors such as the nature of the entering ligand, temperature, and the solvent environment.
The exchange of chloride ligands with water molecules (a process known as aquation) is a fundamental reaction for hexachloroiridate(III). researchgate.net In aqueous solutions, a slow, stepwise substitution of chloride ions by water occurs. acs.org
[IrCl₆]³⁻ + H₂O ⇌ [IrCl₅(H₂O)]²⁻ + Cl⁻
This reaction is reversible, and the position of the equilibrium depends on the chloride ion concentration. The forward reaction, aquation, is typically studied in low-chloride media, while the reverse reaction, anation, is favored by the addition of a chloride source. Studies have determined the diffusion coefficient for hexachloroiridate(III) to be 6.10 x 10⁻¹⁰ m²/s. researchgate.nettue.nl
Besides water, other donor ligands can substitute the chloride ions. These substitutions allow for the synthesis of a wide array of iridium complexes with tailored properties. The substitution reactions can be catalyzed, for instance by traces of copper, which can be inhibited by adding specific chelating agents to study the direct substitution process. rsc.org The choice of cation (e.g., K⁺ vs. NH₄⁺) can also alter the crystal symmetry and stability of the complex, which in turn can have an impact on its reactivity.
| Entering Ligand | Product Complex | Significance |
| H₂O (Aqua) | [IrCl₅(H₂O)]²⁻ | Fundamental aquation/anation equilibrium study. acs.org |
| NH₃ (Ammonia) | [IrCl₅(NH₃)]²⁻ | Formation of ammine complexes. researchgate.net |
| Organic Ligands | [IrCl₅(L)]²⁻ | Precursor for catalysts and functional materials. |
Investigation of Reaction Intermediates and Transition States
Understanding the short-lived intermediates and transition states formed during the reactions of hexachloroiridate(III) is crucial for elucidating detailed reaction mechanisms. These species are often highly reactive and exist for only fleeting moments, necessitating specialized techniques for their detection and characterization. bohrium.com Much of the research in this area involves the one-electron oxidation of [IrCl₆]³⁻ to its Ir(IV) counterpart, [IrCl₆]²⁻, as the electron transfer process often proceeds through distinct intermediate steps. acs.orgrsc.org
In redox reactions, the mechanism can proceed via an outer-sphere pathway, where the coordination shells of the reactants remain intact, or an inner-sphere pathway, where a bridging ligand connects the two metal centers in the transition state. rsc.orgnih.gov For hexachloroiridate(III), which is substitution-inert, outer-sphere mechanisms are common. dntb.gov.uaauburn.edu However, evidence for inner-sphere pathways has also been reported, particularly in its reactions with the hydroxyl radical. rsc.org
Advanced kinetic and spectroscopic methods are employed to probe the nature of transient species in hexachloroiridate(III) reactions.
Stopped-flow Spectroscopy: This technique allows for the rapid mixing of reactants and monitoring of spectral changes on a millisecond timescale. It has been used to study the oxidation of various substrates by the Ir(IV)/Ir(III) couple, providing evidence for the formation of intermediate complexes. researchgate.netmdpi.com For instance, in the oxidation of hydrazides, rapid scan spectra have helped to propose the generation of hydrazyl free radicals as transient intermediates. dntb.gov.uamdpi.com
Pulse Radiolysis: This method generates highly reactive species, such as the hydroxyl radical (•OH), and monitors their subsequent reactions. In the oxidation of [IrCl₆]³⁻ by •OH, two distinct rate processes were observed. The faster process was attributed to both inner- and outer-sphere electron transfer pathways, while the slower process showed a dependence on the hydrogen ion concentration, suggesting the involvement of protonated species. rsc.org
UV-Vis Spectroscopy: Time-resolved UV-Vis spectroscopy can track the appearance and disappearance of species with distinct electronic absorption bands. During the oxidation of chondroitin-4-sulfate by hexachloroiridate(IV), spectral changes indicated the formation of the reduced [IrCl₆]³⁻ species, with characteristic absorption maxima around 360 nm and 425 nm. researchgate.netacs.org
| Technique | Observation | Inferred Intermediate/Process |
| Stopped-Flow Spectroscopy | Biphasic kinetic traces, rapid spectral changes. dntb.gov.uaresearchgate.net | Formation of substrate-oxidant complexes or radical species. dntb.gov.ua |
| Pulse Radiolysis | Two distinct rate constants in reaction with •OH. rsc.org | Evidence for parallel inner- and outer-sphere pathways. rsc.org |
| Rapid Scan UV-Vis | Appearance of new absorption bands during reaction. mdpi.comacs.org | Identification of reduced/oxidized products and potential intermediates. acs.org |
Computational chemistry provides powerful tools to complement experimental findings by modeling reaction pathways and characterizing the energetics of transition states and intermediates. rsc.org Techniques like Density Functional Theory (DFT) can be used to calculate the structures and energies of molecules along a reaction coordinate.
Photochemical Reactivity and Energy Transfer Processes (general for Ir(III) d⁶ complexes)
Iridium(III) complexes, as part of the broader class of d⁶ metal complexes, exhibit rich and useful photochemical properties. hud.ac.uk Their behavior is largely dictated by the population of excited states upon absorption of light, which can lead to luminescence or photochemical reactions. These properties are the basis for applications in areas like organic light-emitting diodes (OLEDs), photoredox catalysis, and solar energy conversion. researchgate.net
The key excited state is often a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. researchgate.netresearchgate.net These MLCT states in Ir(III) complexes are notable for several reasons:
High Phosphorescence Quantum Yields: Strong spin-orbit coupling, due to the heavy iridium atom, facilitates intersystem crossing from the initial singlet excited state (¹MLCT) to the triplet excited state (³MLCT). mdpi.com Radiative decay from this triplet state back to the ground state is spin-forbidden but made possible by this coupling, resulting in strong phosphorescence.
Long Excited-State Lifetimes: The triplet nature of the emissive state leads to relatively long lifetimes (microseconds), providing ample opportunity for the excited complex to participate in energy or electron transfer reactions. nih.gov
Tunable Properties: The energy of the emitted light and the redox potentials of the excited state can be systematically tuned by modifying the chemical structure of the ligands. hud.ac.uk
Energy transfer from an excited Ir(III) complex to another molecule is a critical process. This can occur if the triplet energy of the iridium complex is higher than that of the acceptor molecule. rsc.org In Ir(III)-Eu(III) bimetallic complexes, for example, efficient energy transfer from the iridium-centered ³MLCT state to the europium ion can occur, but it is highly dependent on the energy level of the bridging ligand. rsc.orgnih.gov Similarly, Ir(III) complexes can act as sensitizers in photochemical upconversion, where the energy from two or more photons is combined to generate a higher-energy excited state in an acceptor molecule. nih.govacs.org
| Photochemical Process | Description | Key Feature of Ir(III) d⁶ Complexes |
| Light Absorption | Promotion of an electron to a higher energy orbital. | Intense absorption bands, often involving ¹MLCT and intraligand (π-π*) transitions. researchgate.netmdpi.com |
| Intersystem Crossing | Rapid conversion from a singlet excited state to a triplet excited state. | Efficient due to heavy atom spin-orbit coupling. mdpi.com |
| Phosphorescence | Radiative decay from the ³MLCT state to the ground state. | Often bright and long-lived, with tunable emission colors. hud.ac.uknih.gov |
| Energy Transfer | Non-radiative transfer of excitation energy to an acceptor molecule. | High triplet energies enable sensitization of other molecules. rsc.orgacs.org |
| Photoredox Catalysis | The excited state acts as a potent oxidant or reductant. | Excited-state redox potentials are significantly different from the ground state. researchgate.netnih.gov |
Advanced Spectroscopic Characterization Methods in Research on Iridium Iii Hexachloro Complexes
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy is a fundamental tool for the characterization of hexachloroiridate(III) complexes. It is particularly useful for confirming the Ir(III) oxidation state and assessing the purity of a sample. The [IrCl₆]³⁻ anion in aqueous solutions displays characteristic absorption bands that distinguish it from its oxidized counterpart, [IrCl₆]²⁻ (Ir(IV)).
Research has shown that hexachloroiridate(III) exhibits distinct absorption peaks, which are crucial for its identification. For instance, in a 4M HCl solution, [IrCl₆]³⁻ has absorption maxima at approximately 320 nm, 415 nm, and 590 nm, although the absorbances are relatively weak. rsc.org Other studies report similar characteristic absorption peaks at 360 nm and 425 nm. researchgate.net The presence of these specific peaks confirms the Ir(III) oxidation state.
The purity of a hexachloroiridate(III) sample can be compromised by the presence of the Ir(IV) species. UV-Vis spectroscopy can readily detect this impurity, as [IrCl₆]²⁻ has intense absorption bands at different wavelengths, typically around 488 nm. The appearance of peaks at 304, 418, and 488 nm can indicate a mixture of Ir(III) and Ir(IV) oxidation states. The stability of the [IrCl₆]³⁻ complex is pH-dependent, with studies showing that degradation, potentially through hydroxylation, occurs more rapidly at higher pH levels (pH > 6). researchgate.net
Table 1: UV-Vis Absorption Maxima for Hexachloroiridate Species
| Iridium Species | Wavelength (nm) | Notes | Reference |
| [IrCl₆]³⁻ | 320, 415, 590 | In 4M HCl | rsc.org |
| [IrCl₆]³⁻ | 360, 425 | From electrochemical reduction | researchgate.net |
| [IrCl₆]²⁻ | 488 | - | |
| Mixed Ir(III)/Ir(IV) | 304, 418, 488 | - |
While simple hexachloroiridate(III) is not known for strong luminescence, many other iridium(III) complexes are renowned for their phosphorescent properties. mdpi.comrsc.org This phosphorescence arises from the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which emission then occurs. rsc.org
The emission wavelength of iridium(III) complexes can be tuned by modifying the ligands. mdpi.comrsc.org For example, cyclometalated iridium(III) complexes can be designed to emit light across the visible spectrum, from green to red. sci-hub.se Research into the luminescence of [IrCl₆]³⁻ has been conducted in the context of doping it into other materials. When doped into AgBr crystals, for example, the [IrCl₆]³⁻ ion can lead to luminescence, with emission bands observed in the infrared region. researchgate.netresearchgate.net One study identified emission bands at approximately 0.98 µm, 1.6 µm, and a structured band at 2.5 µm, with decay lifetimes in the millisecond range at low temperatures. researchgate.netresearchgate.net
The study of the photochemistry of [IrCl₆]³⁻ in aqueous solutions reveals that upon absorption of UV light, it can undergo photoionization. rjraap.com This process can lead to the formation of the oxidized [IrCl₆]²⁻ species. rjraap.com
Table 2: Luminescence Properties of [IrCl₆]³⁻ Doped in AgBr
| Emission Band (µm) | Decay Lifetime (ms) at < -10 K |
| ~0.98 | ~0.3 ± 0.05 |
| ~1.6 | 1.8 ± 0.1 |
| ~2.5 | 0.35 ± 0.05 |
Data from researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic molecules in solution. Since the [IrCl₆]³⁻ complex is a d⁶ low-spin complex, it is diamagnetic and therefore NMR-active. askfilo.com
While specific ¹H NMR data for the acidic protons of H₃IrCl₆ are not commonly reported due to their acidic nature and rapid exchange with solvent protons, NMR is invaluable for characterizing iridium(III) complexes with organic ligands. asianpubs.org For instance, in the synthesis of iridium(III) complexes with N-donor ligands like imidazoles and picolines, ¹H NMR is used to confirm the coordination of the ligands to the iridium center. asianpubs.org The formation of diamagnetic iridium(III) complexes, often as byproducts in reactions starting from Ir(IV) precursors, can be confirmed by the sharp signals observed in their ¹H NMR spectra, which contrast with the paramagnetic broadening seen for Ir(IV) species. acs.org
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for assigning electronic transitions, especially in metal complexes.
Studies on the related paramagnetic [IrCl₆]²⁻ ion have utilized MCD to great effect. aip.orgrsc.orgcolab.wsaip.org These studies have helped to assign the ligand-to-metal charge-transfer (LMCT) bands in the electronic spectrum. aip.orgcolab.wsaip.org For example, MCD studies of [IrCl₆]²⁻ doped into a crystalline matrix at low temperatures revealed spin-orbit splittings that were not apparent in the standard absorption spectrum. colab.wsaip.org While direct MCD studies on the diamagnetic [IrCl₆]³⁻ are less common, the technique's power in elucidating the electronic structure of the closely related Ir(IV) complex underscores its potential for advanced characterization in iridium chemistry.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant paramagnetic species, e.g., Ir(IV) or radical intermediates)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. While the d⁶ Ir(III) in [IrCl₆]³⁻ is diamagnetic and thus EPR-silent, EPR is a critical tool for detecting paramagnetic species that may be present as impurities or formed during reactions.
The most common paramagnetic species relevant to hexachloroiridate(III) chemistry is the hexachloroiridate(IV) ion, [IrCl₆]²⁻, which has a d⁵ electronic configuration with one unpaired electron. EPR spectroscopy can be used to confirm the absence of Ir(IV) in a sample of Ir(III), thereby verifying its purity. Conversely, the formation of Ir(IV) from the oxidation of Ir(III) can be monitored by the appearance of its characteristic EPR signal. red-ox.ruresearchgate.net
EPR is also instrumental in studying reaction mechanisms involving iridium complexes where radical intermediates or changes in the iridium oxidation state occur. For example, the light-induced decomposition of iridium(III)-doped AgCl and AgBr crystals leads to the formation of paramagnetic (IrCl₆)⁴⁻ and (IrBr₆)⁴⁻ species, which have been identified by EPR. researchgate.netresearchgate.net In studies of iridium-catalyzed reactions, EPR can detect transient paramagnetic iridium species, providing insight into the catalytic cycle. mdpi.com For example, some iridium(IV) species exhibit rhombic EPR signals. acs.org
Applications of Hexachloroiridate 3 in Advanced Materials Science and Catalysis Research
Fundamental Catalytic Applications
Hexachloroiridate(3-) complexes are significant in the field of catalysis, particularly as precursors for creating more complex catalytic systems and as active catalysts in their own right. samaterials.comguidechem.com Their utility spans both homogeneous catalysis and electrocatalysis research.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. chemie-brunschwig.ch Hexachloroiridate(3-) salts are soluble in various solvents, making them suitable for use as homogeneous catalysts in a range of organic reactions. chemimpex.com The iridium center's ability to cycle between different oxidation states is fundamental to its catalytic activity. chemie-brunschwig.ch
Hexachloroiridate(3-) compounds are frequently employed as precursors for the synthesis of highly active iridium-based catalysts for hydrogenation reactions. samaterials.comguidechem.comchemimpex.com These reactions, which involve the addition of hydrogen across double or triple bonds in a molecule, are fundamental in both laboratory-scale synthesis and industrial processes, such as in the food and petrochemical industries. chemie-brunschwig.chsamaterials.com The hexachloroiridate(III) complex provides a starting point for generating iridium species that can activate hydrogen and facilitate its transfer to an unsaturated substrate. guidechem.com
The hexachloroiridate(3-) anion is a versatile catalyst and precursor for various oxidation reactions. Its ability to mediate electron transfer makes it valuable in processes that convert substrates to more oxidized forms.
Oxidation of Alcohols: Sodium hexachloroiridate(III) has been identified as a catalyst for the oxidation of alcohols to produce aldehydes and ketones. Research has shown that using potassium hexachloroiridate(III) as a catalyst can significantly increase the yield of the desired oxidized products while minimizing the formation of by-products. This efficiency is attributed to the iridium complex's ability to stabilize reactive intermediates during the reaction.
Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF): The electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass, into 2,5-furandicarboxylic acid (FDCA) is a critical process for producing bio-based polymers. researchgate.nettue.nl Potassium hexachloroiridate(III) has been utilized as a model redox mediator to study the kinetics and mass transfer phenomena in electrochemical reactors designed for this conversion. researchgate.nettue.nltue.nl In these studies, the oxidation of hexachloroiridate(III) is used to characterize the reactor's performance under different conditions, demonstrating the compound's effectiveness in facilitating complex electrochemical reactions. A study by Delparish et al. investigated the oxidation of hexachloroiridate(III) in an electrochemical microreactor at various flow rates to understand the mass transfer limitations, which is crucial for optimizing the conversion of HMF. tue.nl
| Inlet Flow Rate (mL/min) | Observed Current Response |
|---|---|
| 0.1 | Lowest limiting current |
| 0.5 | Increased limiting current |
| 1.0 | Further increase in limiting current |
| 1.5 | Continued increase in limiting current |
| 2.0 | Higher limiting current observed |
| 2.5 | Progressively higher limiting current |
| 3.0 | Approaching maximum limiting current |
| 3.5 | High limiting current |
| 4.0 | Highest limiting current |
Iridium complexes, often featuring chiral ligands, are renowned catalysts for asymmetric and stereoselective transformations, particularly in the asymmetric hydrogenation of ketones and olefins. chemie-brunschwig.chamericanelements.com These processes are vital for the pharmaceutical industry, where producing a single enantiomer of a chiral drug is often necessary. nih.gov While the broader class of iridium catalysts is a cornerstone of this field, specific applications of the simple hexachloroiridate(3-) anion as a chiral catalyst are not prominent. It typically serves as a non-chiral precursor from which more complex, ligand-modified chiral catalysts are synthesized. samaterials.comguidechem.com
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. Hexachloroiridate(3-) has been a subject of study in this area due to its well-defined redox behavior and catalytic properties. researchgate.net The [IrCl₆]³⁻/[IrCl₆]²⁻ redox couple is reversible, making it a useful model system for investigating electron transfer kinetics and mass transport in electrochemical cells. researchgate.netresearchgate.net
The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting, producing hydrogen gas (H₂). Developing efficient and stable electrocatalysts for HER is paramount for the large-scale production of clean hydrogen fuel. Potassium hexachloroiridate(III) has been specifically studied for its electrocatalytic activity in HER, where it demonstrates significant potential to facilitate this crucial process. The iridium center's ability to be reduced and participate in the steps leading to H₂ formation is key to its function in this application.
| Catalysis Type | Application | Substrates | Products | Reference |
|---|---|---|---|---|
| Homogeneous | Hydrogenation | Unsaturated Compounds | Saturated Compounds | samaterials.comguidechem.comchemimpex.com |
| Homogeneous | Oxidation | Alcohols | Aldehydes, Ketones | |
| Electrocatalysis | Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | researchgate.nettue.nl |
| Electrocatalysis | Hydrogen Evolution Reaction (HER) | Protons (H⁺) / Water (H₂O) | Hydrogen (H₂) |
Electrocatalysis Research
Electrochemical Oxidation Processes
The electrochemical behavior of the hexachloroiridate(III) ion, [IrCl₆]³⁻, is central to its application in forming iridium-based films and materials. The oxidation of hexachloroiridate(III) to hexachloroiridate(IV) ([IrCl₆]²⁻) is a well-studied, reversible one-electron transfer process. The kinetics and thermodynamics of this oxidation are influenced by several factors, including the electrode material and the composition of the electrolyte solution. researchgate.net
Studies on platinum electrodes have shown that the heterogeneous electron-transfer rate constant for the oxidation of [IrCl₆]³⁻ increases significantly in the presence of a supporting electrolyte. researchgate.net The half-wave potential for the oxidation shifts to more positive potentials with a supporting electrolyte, a result of the differential ion pairing strengths of the electrolyte cation with [IrCl₆]³⁻ and [IrCl₆]²⁻. researchgate.net In microreactors, the oxidation of hexachloroiridate(III) is used to characterize mass transfer, where well-defined limiting current plateaus are observed under various flow rates. researchgate.nettue.nl The stability of the hexachloroiridate(III)/(IV) redox couple is notably high, showing no electrode poisoning during prolonged experiments, which makes it a reliable system for electrochemical studies. researchgate.net
The electrochemical mechanism can also be influenced by the electrode surface itself. For instance, graphene oxide modified electrodes can interact chemically with the iridium complexes, leading to an EC reaction where the oxidized form, [IrCl₆]²⁻, is regenerated chemically. royalsocietypublishing.org
Precursor for Iridium Oxide Film Electrodeposition
Hydrogen hexachloroiridate(III), and its corresponding salts, are key precursors for the anodic electrodeposition of iridium oxide (IrOₓ) films. These films are highly valued for their applications in electrocatalysis, pH sensing, and neural electrodes due to their excellent conductivity, stability, and high charge storage capacity. semanticscholar.orgbrjac.com.br The process typically involves the oxidation of an Ir(III) or Ir(IV) complex at an electrode surface.
The deposition solution is often an aqueous mixture containing the hexachloroiridate complex. For example, iridium oxide can be electrodeposited from a solution containing IrCl₄, oxalic acid, and potassium carbonate. semanticscholar.orgbrjac.com.br In some procedures, an [Ir(COO)₂(OH)₄]²⁻ solution is first prepared from a [IrCl₆]²⁻ precursor, which is then used for electrodeposition. brjac.com.br The deposition can be carried out under potentiostatic (constant potential), galvanostatic (constant current), or cyclic voltammetry conditions. brjac.com.brnih.gov Films produced by cyclic voltammetry tend to be more compact and durable. brjac.com.br The resulting electrodeposited iridium oxide film (EIROF) is often amorphous and hydrated, which contributes to its superior catalytic activity compared to crystalline forms. nih.gov
The properties of the deposited IrOₓ film, such as morphology, uniformity, and the absence of micro-cracks, are highly dependent on the deposition parameters and the substrate preparation, such as the etching of a titanium felt substrate to increase surface area. nih.gov
Role in Heterogeneous Catalysis (as precursor for supported catalysts)
Hydrogen hexachloroiridate(III) and related chloroiridate compounds are widely used as precursors to prepare heterogeneous catalysts. In this role, the iridium compound is impregnated onto a high-surface-area support material and subsequently treated to produce highly dispersed metallic iridium nanoparticles, which form the active catalytic sites. mdpi.comd-nb.infomdpi.com
The choice of support material and its architecture is critical for the performance of the final catalyst. The interaction between the iridium precursor and the support surface influences the dispersion, size, and stability of the iridium nanoparticles. mdpi.commdpi.com
Modified Silica (B1680970): Silicalite-1, a type of silica, can be modified to generate acidic sites that interact with the iridium precursor. mdpi.com Studies using hydrogen hexachloroiridate as the precursor on modified silicalite-1 have shown that the support's acidity and porosity affect the dispersion of the active iridium phase. For instance, a support with higher porosity and acidity of medium strength can lead to higher dispersion and smaller iridium particle sizes (e.g., ~3.3 nm). mdpi.com The reducibility of the supported precursor, studied via temperature-programmed reduction with hydrogen (TPR-H₂), indicates that the iridium species are reduced to metallic iridium at specific temperature ranges, which can be shifted by the strength of the metal-support interaction. mdpi.com
Other Supports: Besides silica, other materials like titania (TiO₂) and alumina (B75360) (Al₂O₃) are used as supports. The choice of precursor, such as chloroiridic acid (H₂IrCl₆), has a significant effect on the catalyst's performance in reactions like the selective hydrogenation of crotonaldehyde (B89634). mdpi.com Iridium catalysts supported on materials like cordierite (B72626) monoliths and alumina foams have been prepared via wet impregnation using a solution of dihydrogen hexachloroiridate(IV) hydrate (B1144303) for applications such as hydrazine (B178648) decomposition. d-nb.info
Table 1: Research Findings on Supported Iridium Catalysts from Hexachloroiridate Precursors
| Support Material | Precursor Used (as reported) | Key Findings | Reference |
| Modified Silicalite-1 | Hydrogen hexachloroiridate | Support acidity and porosity influence Ir particle size and dispersion. Higher dispersion (~34%) achieved on support with high surface area and medium strength acidity. | mdpi.com |
| TiO₂ Nanocrystals | Chloroiridic acid (H₂IrCl₆) | Precursor choice alters Ir-TiOₓ interaction, influencing catalytic activity in crotonaldehyde hydrogenation. | mdpi.com |
| Alumina Foam | Dihydrogen hexachloroiridate(IV) hydrate | Used to create washcoated supports for iridium nanoparticle loading for hydrazine decomposition catalysts. | d-nb.info |
| Cordierite Monolith | Dihydrogen hexachloroiridate(IV) hydrate | Impregnated with iridium precursor to form structured catalysts with controlled iridium loadings (e.g., 20 wt%). | d-nb.info |
Contributions to Advanced Materials Synthesis and Functionalization
The role of hydrogen hexachloroiridate(III) extends beyond catalysis into the direct synthesis and functionalization of advanced materials, where it serves as a source of iridium for creating coatings, films, and nanomaterials with specific functional properties.
Iridium and iridium oxide are known for their exceptional corrosion resistance. americanelements.com Hexachloroiridate precursors are instrumental in developing protective coatings for applications in harsh environments, such as in the aerospace and marine industries. These coatings can be applied through electrochemical deposition methods, as described in section 7.1.2.3, to create uniform, durable, and catalytically active layers.
The electrodeposition of IrO₂ on substrates like titanium felt not only provides a catalytically active surface for reactions like oxygen evolution but also forms a corrosion-resistant protective film that prevents the passivation of the underlying substrate. nih.gov The process can be optimized by controlling substrate roughness and deposition parameters to ensure a crack-free, high-surface-area film, thereby improving the efficiency and longevity of the material. nih.gov
Hydrogen hexachloroiridate(III) and its related salts are crucial precursors in the bottom-up synthesis of iridium-based nanomaterials. These nanomaterials exhibit unique catalytic and electronic properties due to their high surface-area-to-volume ratio.
Nanomaterials Synthesis: Iridium and iridium oxide nanoparticles can be synthesized from hexachloroiridate precursors. For example, iridium hydroxide (B78521) (Ir(OH)₃) nanoparticles have been synthesized by treating hydrogen hexachloroiridate(IV) with sodium hydroxide at elevated temperatures. mdpi.com These nanoparticles can then be immobilized on supports like silica nanoparticle assemblies to enhance their stability for applications in photocatalytic water oxidation. mdpi.com Similarly, iridium nanodendrites, which have a large surface area and high electrochemical porosity, can be prepared from a dihydrogen hexachloroiridate(IV) hydrate precursor for use in water splitting catalysts. nih.gov The synthesis often involves a reducing agent, such as sodium borohydride (B1222165), and can be mediated by surfactants to control the size and shape of the resulting nanostructures. nih.gov
Conductive Polymer Synthesis: While direct polymerization using hexachloroiridate(III) is less common, related iridium complexes play a role in the synthesis of conductive polymers. Hydrogen hexachloroiridate(IV) has been shown to catalyze the electrochemical synthesis of polyaniline, a well-known conductive polymer, on the surface of non-noble metal electrodes. sigmaaldrich.com Conducting polymers are valued for their conjugated electronic structure, which imparts electrical conductivity, making them useful as catalyst supports in fuel cells and as materials for sensors and electronic devices. nih.gov The ability of an iridium precursor to facilitate the formation of such polymers highlights its versatility in creating functional hybrid materials.
Table 2: Research Findings on Nanomaterial and Conductive Polymer Synthesis
| Material Synthesized | Precursor Used (as reported) | Synthesis Method | Key Application/Finding | Reference |
| Iridium Hydroxide Nanoparticles | Hydrogen hexachloroiridate(IV) | Hydrolysis with NaOH at 85 °C | Photocatalytic water oxidation catalyst. | mdpi.com |
| Iridium Nanodendrites | Dihydrogen hexachloroiridate(IV) hydrate | Surfactant-mediated reduction with NaBH₄ | Electrocatalyst for oxygen evolution reaction (OER) in water splitting. | nih.gov |
| Polyaniline | Hydrogen hexachloroiridate(IV) hydrate | Electrochemical synthesis (catalyst) | Formation of a conductive polymer layer on non-noble metal electrodes. | sigmaaldrich.com |
| Iridium Nanoparticles | Ammonium (B1175870) hexachloroiridate(IV) | Solid-state impregnation and reduction | Electrocatalyst for oxygen evolution reaction. | acs.org |
Precursor Chemistry for Iridium Nanoparticles
Hydrogen hexachloroiridate(III) and its corresponding salts are pivotal precursors in the bottom-up synthesis of iridium nanoparticles (IrNPs). The [IrCl₆]³⁻ complex can be chemically reduced in solution to produce metallic iridium(0) nanoparticles. These nanoparticles are of significant interest in materials science and catalysis due to their high surface-area-to-volume ratio and distinct catalytic properties.
Research has demonstrated that the synthesis conditions can be tailored to control the size and distribution of the resulting nanoparticles, which in turn dictates their efficacy in various applications. For instance, the chemical reduction of sodium hexachloroiridate(III) has been shown to produce nanoparticles in the 5-10 nanometer range. These finely tuned IrNPs exhibit high efficiency and are explored for use in applications such as automotive catalytic converters and as electrocatalysts in fuel cells. The process often involves the reduction of an iridium precursor in the presence of a stabilizing agent or a support material, such as graphene or carbon nanotubes, which prevents the nanoparticles from agglomerating and enhances their stability and performance. researchgate.net
| Precursor Compound | Synthesis Method | Typical Particle Size (nm) | Primary Application Area | Reference |
|---|---|---|---|---|
| Sodium Hexachloroiridate(III) | Chemical Reduction | 5-10 | Catalytic Converters, Fuel Cells | |
| Potassium Hexachloroiridate(IV) | Hydrothermal Reduction | Not Specified | Hydrogenation Catalysis | researchgate.net |
| Iridium(III) Chloride | Electrospinning & Calcination | Fiber Structure | Non-enzymatic Glucose Sensing | mdpi.com |
Applications in Advanced Chemical Sensing and Analytical Techniques
The unique electrochemical properties of the hexachloroiridate(III) ion make it a valuable tool in the field of analytical chemistry and for the development of advanced chemical sensors. Its utility is primarily centered around the well-behaved and reversible redox couple it forms with its oxidized counterpart, hexachloroiridate(IV) ([IrCl₆]²⁻).
The [IrCl₆]³⁻/[IrCl₆]²⁻ redox couple is considered a model system for studying electrochemical processes. researchgate.net Its electron transfer is electrochemically reversible and does not involve the complications of film formation or electrode poisoning that can affect other common redox probes, such as the ferricyanide (B76249)/ferrocyanide couple. researchgate.netresearchgate.net This reliability makes it an excellent choice for calibrating electrochemical reactors and for fundamental studies of electron transfer kinetics. researchgate.netcolab.ws
Investigations into the electrochemical oxidation of hexachloroiridate(III) have provided deep insights into thermodynamic, kinetic, and mass transport parameters at electrode interfaces. researchgate.net Studies have shown that the stability of the hexachloroiridate couple during storage is superior to that of the more commonly used hexacyanoferrate couple. researchgate.net This stability is critical for obtaining reliable and reproducible results in analytical measurements. researchgate.net The redox couple has been effectively used as an electrochemical probe to investigate complex systems, such as differentiating between different forms of DNA monolayers on gold electrodes. researchgate.net
| Parameter | Value | Significance in Analytical Chemistry | Reference |
|---|---|---|---|
| Diffusion Coefficient for [IrCl₆]³⁻ | 6.10 x 10⁻¹⁰ m²/s | Defines the rate of mass transport of the analyte to the electrode surface. | researchgate.net |
| Diffusion Coefficient for [IrCl₆]²⁻ | 8.38 x 10⁻¹⁰ m²/s | Defines the rate of mass transport of the product from the electrode surface. | researchgate.net |
| Heterogeneous Electron-Transfer Rate (kET) | 5.7 x 10⁻³ cm/s (on bare gold) | Measures the kinetic facility of the redox reaction at the electrode surface; a high value indicates a fast, reversible system. | researchgate.net |
Iridium(III) complexes are at the forefront of research into phosphorescent materials for chemical sensing. While hexachloroiridate(III) itself is not typically the active phosphorescent component, it serves as a crucial and fundamental starting material for the synthesis of more complex, luminescent iridium(III) sensor molecules.
The development of modern phosphorescent sensors often relies on designing cationic Iridium(III) complexes that exhibit phenomena such as aggregation-induced emission (AIE). nih.gov In this approach, the iridium complex is weakly emissive when dissolved but becomes highly phosphorescent upon aggregation, providing a clear "turn-on" signal. nih.gov Researchers synthesize these advanced sensors by attaching specific ligands to the iridium(III) center. For example, ligands containing amine (-NH₂) or N-H groups can be introduced to create sensors that respond to the presence of acids or bases. nih.gov Upon exposure to a volatile acid, these groups are protonated, which alters the electronic properties of the complex and causes a visible change in the color or intensity of its phosphorescence. nih.gov This strategy has been successfully used to create solid-state sensors for the real-time visual detection of volatile acids like nitric acid and acetic acid. nih.gov
Therefore, the role of Iridate(3-), hexachloro-, hydrogen in this field is that of an essential precursor, enabling the creation of the diverse and highly tailored Iridium(III) complexes that form the basis of next-generation phosphorescent sensing devices.
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Findings for Iridate(3-), hexachloro-, hydrogen
Research into hexachloroiridic(III) acid and its corresponding hexachloroiridate(III) anion, [IrCl₆]³⁻, has established a foundational understanding of its chemical identity and utility. The IUPAC designates the compound as hydrogen hexachloroiridate(III), reflecting the central iridium atom in the +3 oxidation state, coordinated by six chloride ligands in an octahedral geometry, and balanced by hydrogen counterions. Synthesis of the [IrCl₆]³⁻ complex is typically achieved through the reduction of iridium(IV) precursors, such as hexachloroiridate(IV). For instance, sodium hexachloroiridate(III) can be synthesized by reducing the corresponding sodium hexachloroiridate(IV) with agents like ferrous ions or hydrogen sulfide. wikipedia.org It can also be formed by reacting hydrochloric acid with its sodium salt.
A significant body of research focuses on the compound's role as a versatile precursor for a wide array of iridium-based materials, including catalysts, iridium oxide (IrOₓ) films, and nanoparticles. chemimpex.com Its stability in aqueous solutions, particularly acidic ones, makes it a valuable starting material for both nanomaterial synthesis and the recovery and recycling of iridium.
The electrochemical behavior of the [IrCl₆]³⁻/[IrCl₆]²⁻ redox couple is a cornerstone of its application profile. Voltammetry studies confirm that the couple is reversible, a property that makes it a superior alternative to the often-used ferricyanide (B76249) couple for studying electron transfer mechanisms, as it does not poison electrode surfaces. tue.nlresearchgate.net This reversibility is crucial for its use in electrochemical sensors and as a redox mediator. Detailed studies have been conducted to characterize its electrochemical properties in various media, from aqueous solutions to room-temperature ionic liquids. acs.orgacs.org
Table 1: Electrochemical Properties of the Hexachloroiridate(III)/Hexachloroiridate(IV) Couple
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Formal Potential | 0.370 V | vs. Al in 49.0/51.0 mol % AlCl₃-MeEtimCl melt at 40.0 °C | acs.org |
| Diffusion Coefficient ([IrCl₆]³⁻) | 6.10 x 10⁻¹⁰ m²/s | Aqueous solution | tue.nlresearchgate.net |
| Diffusion Coefficient ([IrCl₆]²⁻) | 8.38 x 10⁻¹⁰ m²/s | Aqueous solution | tue.nlresearchgate.net |
| Diffusion Coefficient ([IrCl₆]³⁻) | 3.0 x 10⁻⁷ cm²/s | Basic AlCl₃-MeEtimCl melt at 40.0 °C | acs.org |
| Diffusion Coefficient ([IrCl₆]²⁻) | 4.3 x 10⁻⁷ cm²/s | Basic AlCl₃-MeEtimCl melt at 40.0 °C | acs.org |
| UV-Vis Absorption Maxima ([IrCl₆]³⁻) | 360 nm, 425 nm | Aqueous solution | researchgate.net |
In the realm of catalysis, hexachloroiridate(III) complexes are recognized for their activity in various organic transformations. They have been successfully employed as homogeneous catalysts for hydrogen isotope exchange reactions and have shown efficacy in the oxidation of alcohols. grafiati.com The active catalyst in these systems is identified as a solvated iridium(III) species. grafiati.com Furthermore, its potential in the electrocatalytic oxidation of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) highlights its relevance to sustainable chemistry. researchgate.net
Identification of Remaining Challenges and Unexplored Research Avenues
Despite its utility, research on hexachloroiridic(III) acid and its derivatives faces several challenges. A primary concern is the stability of the [IrCl₆]³⁻ complex in solution. Studies have shown that the complex is prone to degradation, particularly through hydroxylation at a pH above 6, which makes it unsuitable for mass transfer experiments under neutral or basic conditions. tue.nlresearchgate.netcolab.ws Even in acidic solutions, a slow, spontaneous reduction or hydroxylation can occur over time. tue.nlresearchgate.net This instability necessitates careful control of reaction conditions and limits the scope of its application.
The synthesis and purification of hexachloroiridic acid also present hurdles. Commercially available hexachloroiridic acid often contains significant impurities, notably sodium chloride, which necessitates purification steps before it can be used as a starting material for high-purity catalysts. google.com While purification processes exist, they add complexity and cost to its application. google.com
In catalysis, a major challenge is the often low catalytic activity and turnover numbers of iridium-based systems for many reactions of industrial interest. vdoc.pub Much of the existing research has been conducted with simple model substrates, and the scope and limitations for more complex, multifunctional molecules remain largely unexplored. vdoc.pub There is a clear need to develop more robust catalysts that maintain high selectivity with a wider range of functional groups. vdoc.pub
Furthermore, controlling the synthesis of specific iridium nanostructures from hexachloroiridate precursors is not always straightforward. For example, attempts to produce metallic iridium crystals from [IrCl₆]³⁻ under certain reaction conditions designed for palladium nanobelts were unsuccessful, underscoring the unique and sometimes challenging reduction chemistry of iridium complexes. chinesechemsoc.org
Unexplored research avenues include the systematic investigation of hexachloroiridate(III) chemistry in a wider range of non-aqueous solvents and ionic liquids to potentially mitigate stability issues and unlock new reactivity. Further exploration into the synthesis of precisely defined iridium-based heterogeneous catalysts, such as single-atom catalysts on novel supports, could lead to breakthroughs in catalytic efficiency and selectivity. researchgate.net
Projected Impact on Emerging Technologies and Scientific Disciplines
The unique properties of this compound position it as a key enabler for innovation across multiple scientific disciplines and emerging technologies.
Materials Science: As a precursor, it is fundamental to the creation of advanced materials. This includes the production of iridium nanoparticles for electronics and iridium-based coatings that offer exceptional durability and corrosion resistance. chemimpex.com The development of iridium oxide (IrOₓ) films, often electrodeposited from hexachloroiridate solutions, is critical for fabricating robust chemical sensors, particularly for pH measurements in harsh environments. Furthermore, the broader family of cyclometalated iridium(III) complexes, often synthesized from iridium chloride precursors, are at the forefront of research into organic light-emitting diodes (OLEDs) for next-generation displays and solid-state lighting. mdpi.com
Catalysis and Sustainable Chemistry: The catalytic properties of iridium(III) complexes are projected to have a significant impact on green chemistry. Their use in the selective hydrogenation of unsaturated aldehydes is a key area of research for producing fine chemicals. mdpi.com There is growing interest in using iridium catalysts for the transformation of biomass into valuable platform chemicals and for clean energy applications like water electrolysis and fuel cells, where iridium nanoparticles and single-atom catalysts show great promise. researchgate.nethonrel.comsci-hub.se
Biotechnology and Medicine: While hexachloroiridic acid itself is not used directly, it is a vital starting material for the synthesis of complex organoiridium(III) compounds. These complexes are gaining significant attention for their potential applications in medicine and biotechnology. Researchers are designing novel iridium(III) complexes as anticancer agents that may offer new mechanisms of action compared to traditional platinum-based drugs. nih.gov Their rich photophysical properties, including strong luminescence and long emission lifetimes, also make them highly attractive for use as bioimaging probes and sensors for biological analytes. nih.govresearchgate.netrsc.org
Table 2: Applications of this compound and its Derivatives
| Field | Application | Specific Use | Source(s) |
|---|---|---|---|
| Catalysis | Organic Synthesis | Catalyst for hydrogenation and oxidation reactions. | chemimpex.com |
| Hydrogen Isotope Exchange | Homogeneous catalyst for labeling benzenoid compounds. | grafiati.com | |
| Bio-Based Chemicals | Electrocatalytic oxidation of HMF. | ||
| Electrochemistry | Sensors | Precursor for iridium oxide pH electrodes; redox mediator. | |
| Mass Transfer Studies | Reversible redox couple, alternative to ferricyanide. | tue.nlresearchgate.net | |
| Materials Science | Nanomaterials | Precursor for iridium nanoparticles. | chemimpex.com |
| Coatings | Creation of durable, corrosion-resistant iridium films. | chemimpex.comhonrel.com | |
| Electronics (OLEDs) | Precursor for phosphorescent iridium(III) emitters. | mdpi.com | |
| Biotechnology | Anticancer Agents | Precursor for therapeutic organoiridium complexes. | nih.gov |
| Bioimaging | Precursor for luminescent probes and sensors. | researchgate.netrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
